
N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorophenyl, ethoxy, and fluorophenyl groups
Preparation Methods
The synthesis of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Esterification and amidation: The ethoxy group can be introduced via esterification, followed by amidation to form the final carboxamide structure.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Synthetic Methods
The synthesis of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
- Formation of the Pyrazole Ring : Achieved via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Substitution Reactions : Introducing the chlorophenyl and fluorophenyl groups through nucleophilic aromatic substitution.
- Amidation : The final carboxamide structure is formed by amidation reactions involving the ethoxy group.
Chemistry
This compound serves as an important intermediate in organic synthesis. It is utilized as a reagent for constructing more complex molecular architectures.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.
Medicine
The compound is being explored for therapeutic applications, particularly as:
- Enzyme Inhibitor : Research suggests it may inhibit specific enzymes involved in disease processes.
Industry
In industrial applications, this compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various manufacturing processes.
Anticancer Activity
A significant aspect of this compound is its anticancer potential. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These results indicate that the compound exhibits more potent effects compared to standard chemotherapeutic agents in certain contexts.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a different substituent on the phenyl ring.
N-(3-chlorophenyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound differs by having a methoxy group instead of an ethoxy group.
N-(3-chlorophenyl)-4-ethoxy-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.
Biological Activity
N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones.
- Substitution Reactions : Introduction of the ethoxy and chlorophenyl groups via nucleophilic substitutions.
- Amidation : Finalization of the carboxamide structure through amidation processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Staphylococcus epidermidis | 0.20 | 0.22 |
Escherichia coli | 0.30 | 0.35 |
The compound demonstrated bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 0.20 to 0.30 μg/mL against tested strains, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. It exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Enzyme | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
COX-1 | 5.40 | 54.65 (Diclofenac) |
COX-2 | 0.01 | 22.00 (Celecoxib) |
The compound displayed a selectivity index significantly higher than standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Emerging research indicates that this pyrazole derivative may possess anticancer properties by inhibiting tumor cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
HeLa (Cervical Cancer) | 8.2 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes and other critical proteins involved in inflammation and cancer progression.
- Receptor Modulation : It may modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZFSMSTHZMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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